2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid, also known as MPDPAA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have various effects on the central nervous system.
Wirkmechanismus
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid acts as a GABA receptor agonist, meaning that it binds to and activates the GABA receptor in the brain. This leads to an increase in the release of dopamine and other neurotransmitters, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to enhance the release of dopamine and other neurotransmitters, which can lead to improved cognitive function and mood. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. One limitation is that its effects on the central nervous system can be complex and may vary depending on the dosage and administration method.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. It may also be useful in the treatment of other neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid can be synthesized through a multi-step process starting with the reaction of piperidine with chloroacetyl chloride, followed by the addition of methylsulfonyl chloride and propylamine. The final product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid has been primarily studied for its potential use in neuroscience research. It has been shown to enhance the release of dopamine and other neurotransmitters in the brain, which can have various effects on behavior and cognition. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(1-methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5S/c1-3-6-13(9-11(15)16)12(17)10-4-7-14(8-5-10)20(2,18)19/h10H,3-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHBUYRHPHIELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1CCN(CC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methylsulfonylpiperidine-4-carbonyl)-propylamino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.